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Compound of Interest

Compound Name: Piperazine hexahydrate

Cat. No.: B086462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key thermodynamic properties of

different piperazine hydrates. Understanding these properties is crucial for applications in drug

development, materials science, and carbon capture technologies, where the hydration state of

piperazine can significantly influence its solubility, stability, and reactivity. This document

summarizes available experimental data, details the methodologies used for their

measurement, and visualizes the relationships between the different hydrated forms.

Overview of Piperazine Hydrates
Piperazine, a cyclic diamine, is known to form several hydrates, with the most common being

the hexahydrate. Different hydrated forms of a compound can exhibit distinct physical and

chemical properties, including melting point, solubility, and stability. These differences are

governed by their unique crystal structures and the thermodynamics of their formation and

transitions.

Comparative Thermodynamic Data
The following table summarizes the key thermodynamic properties of anhydrous piperazine

and its known hydrates. It is important to note that comprehensive thermodynamic data for all

piperazine hydrates is not readily available in the literature, and the values presented here are

compiled from various sources.
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Property
Anhydrous
Piperazine
(C₄H₁₀N₂)

Piperazine
Hexahydrate
(C₄H₁₀N₂ · 6H₂O)

Other Hydrates

Molar Mass ( g/mol ) 86.14 194.23 -

Melting Point (°C) 106 - 110 44[1] -

Boiling Point (°C) 146 125–130[1] -

Enthalpy of Fusion

(ΔH_fus) (kJ/mol)
22.1 @ 108.65 °C Not available -

Enthalpy of

Sublimation (ΔH_sub)

(kJ/mol)

65.2 Not available -

Heat Capacity (Cp) Not available Not available -

Enthalpy of Solution

(ΔH_sol)
Not available Not available -

Note: Data for other hydrates of piperazine, such as the monohydrate or dihydrate, are not

consistently reported in the literature, highlighting an area for further research.

Experimental Protocols
The thermodynamic data presented in this guide are primarily obtained through thermal

analysis techniques. The most common and powerful method for characterizing hydrates is

Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures (melting, dehydration) and enthalpies of

these transitions for piperazine hydrates.

Methodology:

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the

piperazine hydrate is hermetically sealed in an aluminum pan. An empty sealed pan is used
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as a reference.

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using

certified standards (e.g., indium).

Thermal Program: The sample and reference pans are placed in the DSC cell and subjected

to a controlled temperature program. A typical program involves heating the sample at a

constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected

thermal events.

Data Acquisition: The instrument measures the difference in heat flow required to maintain

the sample and reference at the same temperature. This differential heat flow is recorded as

a function of temperature.

Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal

events.

Endothermic peaks represent processes that absorb heat, such as melting or dehydration.

The onset temperature of the peak is taken as the transition temperature.

Exothermic peaks represent processes that release heat, such as crystallization.

The area under the peak is integrated to determine the enthalpy of the transition (e.g.,

enthalpy of fusion or dehydration).

Visualization of Piperazine Hydration States
The following diagram illustrates the relationship between anhydrous piperazine and its

hydrated forms, highlighting the reversible nature of hydration and dehydration processes.

Anhydrous Piperazine
(C₄H₁₀N₂)

Piperazine Hexahydrate
(C₄H₁₀N₂ · 6H₂O)

+ 6H₂O (Hydration)

Other Piperazine Hydrates
(e.g., Monohydrate)

+ nH₂O (Hydration)

- 6H₂O (Dehydration)

- nH₂O (Dehydration)
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Caption: Relationship between anhydrous piperazine and its hydrated forms.

Discussion and Future Outlook
The available data clearly indicate that the hydration state significantly impacts the

thermodynamic properties of piperazine, most notably its melting point. The hexahydrate has a

substantially lower melting point than the anhydrous form, which has important implications for

its handling, storage, and formulation.

A significant gap in the literature exists regarding the comprehensive thermodynamic

characterization of piperazine hydrates other than the hexahydrate. Future research should

focus on the synthesis and isolation of other hydrate forms (e.g., monohydrate, dihydrate) and

the systematic measurement of their thermodynamic properties using techniques such as DSC,

Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD). A complete understanding of

the piperazine-water phase diagram would be invaluable for controlling the hydration state and

optimizing its performance in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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